molecular formula C27H27IN2 B096001 1,1'-Diethyl-4,4'-dicarbocyanine iodide CAS No. 18300-31-7

1,1'-Diethyl-4,4'-dicarbocyanine iodide

Cat. No.: B096001
CAS No.: 18300-31-7
M. Wt: 506.4 g/mol
InChI Key: XDGZLJIBGBJNTI-UHFFFAOYSA-M
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Description

1,1’-Diethyl-4,4’-dicarbocyanine iodide: is a cyanine dye known for its strong absorption in the near-infrared region. This compound is widely used in various scientific fields due to its unique optical properties. It is often employed in applications such as fluorescence microscopy, flow cytometry, and as a photosensitizer in photodynamic therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-Diethyl-4,4’-dicarbocyanine iodide can be synthesized through a condensation reaction between 1-ethyl-2-methylquinolinium iodide and 1-ethyl-2-methylquinolinium iodide in the presence of a base such as sodium ethoxide. The reaction typically occurs in an ethanol solvent and requires heating to reflux conditions .

Industrial Production Methods: Industrial production of 1,1’-Diethyl-4,4’-dicarbocyanine iodide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 1,1’-Diethyl-4,4’-dicarbocyanine iodide primarily undergoes photochemical reactions due to its strong absorption in the near-infrared region. It can participate in photoisomerization and photobleaching reactions .

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,1’-Diethyl-4,4’-dicarbocyanine iodide has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1,1’-Diethyl-2,2’-dicarbocyanine iodide
  • 1,1’-Diethyl-4,4’-cyanine iodide
  • 3,3’-Diethylthiadicarbocyanine iodide
  • 3,3’-Diethylthiatricarbocyanine iodide

Comparison: 1,1’-Diethyl-4,4’-dicarbocyanine iodide is unique due to its strong absorption in the near-infrared region, making it particularly useful for applications requiring deep tissue penetration and minimal background fluorescence. Other similar compounds may have different absorption maxima and photostability, which can influence their suitability for specific applications .

Properties

IUPAC Name

(4E)-1-ethyl-4-[(2E,4E)-5-(1-ethylquinolin-1-ium-4-yl)penta-2,4-dienylidene]quinoline;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N2.HI/c1-3-28-20-18-22(24-14-8-10-16-26(24)28)12-6-5-7-13-23-19-21-29(4-2)27-17-11-9-15-25(23)27;/h5-21H,3-4H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGZLJIBGBJNTI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=CC=CC=CC2=CC=[N+](C3=CC=CC=C23)CC)C4=CC=CC=C41.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C/C(=C\C=C\C=C\C2=CC=[N+](C3=CC=CC=C23)CC)/C4=CC=CC=C41.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40432740
Record name 1,1'-Diethyl-4,4'-dicarbocyanine iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18300-31-7
Record name 1,1'-Diethyl-4,4'-dicarbocyanine iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-Diethyl-4,4'-dicarbocyanine iodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 1,1'-Diethyl-4,4'-dicarbocyanine iodide be used for sensitive detection in microfluidic systems?

A1: Yes, this compound has been successfully employed as a model analyte in phase-shift fiber-loop ring-down spectroscopy (PS-FLRDS), a technique particularly suitable for sensitive detection in microfluidic systems with limited optical path lengths []. This method relies on measuring the phase shift of a modulated laser beam passing through an optical fiber loop, with the phase shift changing proportionally to the analyte's concentration. The research demonstrated a detection limit of approximately 6 µM for DDCI-4 in a 30-40 µm absorption path, highlighting its potential for applications requiring high sensitivity within confined spaces.

Q2: How does the vibrational structure of this compound influence its spectroscopic properties?

A2: The vibrational structure of DDCI-4 plays a crucial role in its two-dimensional electronic spectroscopy (2DES) []. The molecule exhibits a characteristic six-peak pattern in its 2DES spectra, arising from coherently excited vibrational modes in both the ground and excited electronic states. These vibrational coherences are attributed to specific Feynman pathways, reflecting the coupling between electronic and vibrational degrees of freedom within the molecule. This intricate interplay between electronic and vibrational dynamics underscores the importance of considering both aspects when interpreting the spectroscopic behavior of DDCI-4.

Q3: What makes fiber-loop ring-down spectroscopy advantageous for studying compounds like this compound?

A3: Fiber-loop ring-down spectroscopy (FLRDS) offers distinct advantages for studying absorbing compounds like DDCI-4, especially when dealing with limited sample volumes or short path lengths []. This technique measures the decay rate of light intensity within an optical fiber loop, which is directly influenced by the presence and concentration of absorbing species. This approach eliminates the need for precise path length measurements, a significant advantage when working with microfluidic systems or small sample volumes. FLRDS's ability to provide sensitive absorption measurements in confined settings makes it particularly well-suited for investigating the optical properties and behavior of compounds like DDCI-4 in diverse applications.

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